molecular formula C18H26N2O4 B1444838 Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate CAS No. 927389-50-2

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1444838
CAS No.: 927389-50-2
M. Wt: 334.4 g/mol
InChI Key: APIRFPUAFXNWNX-UHFFFAOYSA-N
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Description

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines or alcohols. Substitution reactions typically result in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.

    Fmoc-protected amines: Used in peptide synthesis, but removed under basic conditions.

    Cbz-protected amines: Stable under both acidic and basic conditions, removed by catalytic hydrogenation.

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is unique due to its balance of stability and ease of removal. The Boc group provides robust protection under a variety of conditions, yet can be easily cleaved using mild acids, making it highly versatile in multi-step synthetic processes .

Properties

IUPAC Name

benzyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-15(21)19-18(4)10-11-20(13-18)16(22)23-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRFPUAFXNWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733877
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927389-50-2
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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